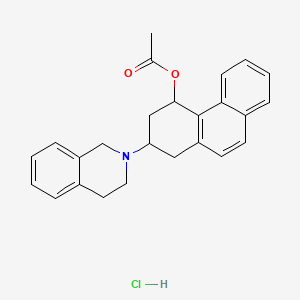
4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride is a complex organic compound It is characterized by the presence of phenanthrene and isoquinoline moieties, which are fused together with additional functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of phenanthrene and isoquinoline derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenanthrene and isoquinoline rings can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Functional groups on the phenanthrene and isoquinoline rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound and its derivatives may be investigated for their potential therapeutic effects. Research may focus on their ability to interact with specific biological targets and pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene derivatives: Compounds with similar phenanthrene structures.
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Uniqueness
The uniqueness of 4-Phenanthrenol, 1,2,3,4-tetrahydro-2-(1,2,3,4-tetrahydro-2-isoquinolyl)-, acetate, hydrochloride lies in its combined phenanthrene and isoquinoline structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
74051-01-7 |
|---|---|
Formule moléculaire |
C25H26ClNO2 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,3,4-tetrahydrophenanthren-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C25H25NO2.ClH/c1-17(27)28-24-15-22(26-13-12-18-6-2-3-8-21(18)16-26)14-20-11-10-19-7-4-5-9-23(19)25(20)24;/h2-11,22,24H,12-16H2,1H3;1H |
Clé InChI |
ZECATOFBDPTXEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(CC2=C1C3=CC=CC=C3C=C2)N4CCC5=CC=CC=C5C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
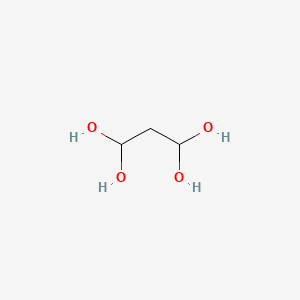

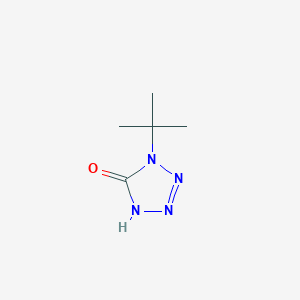


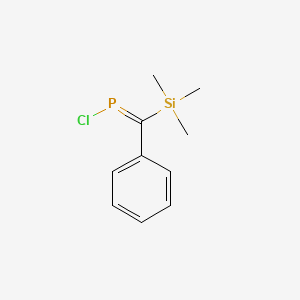
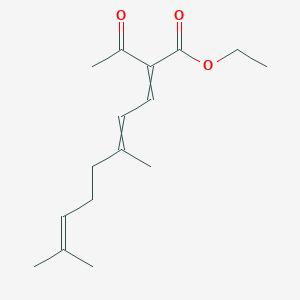
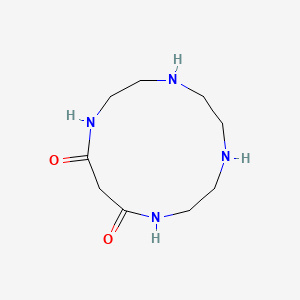

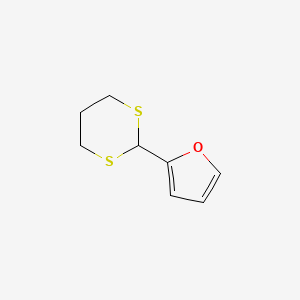
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

